Imidazo[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives have been identified as potential covalent anticancer agents . The primary targets of these compounds are KRAS G12C-mutated cells , which play a significant role in the development of certain types of cancer .
Mode of Action
The compound interacts with its targets through a covalent bond , which is facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) . This interaction results in the inhibition of the KRAS G12C-mutated cells, thereby potentially reducing the proliferation of cancer cells .
Biochemical Pathways
It is known that the compound’s interaction with kras g12c-mutated cells can disrupt the normal functioning of these cells, which are involved in various cellular processes, including cell growth and division .
Pharmacokinetics
The compound’s potential as a covalent anticancer agent suggests that it may have suitable pharmacokinetic properties for therapeutic use .
Result of Action
The primary result of the compound’s action is the potential inhibition of KRAS G12C-mutated cells . This inhibition could lead to a reduction in the growth and proliferation of cancer cells, thereby potentially contributing to the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
The molecular mechanism of action of this compound involves a series of intramolecular rearrangements resulting in the formation of the aromatic intermediate . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in the acute TB mouse model, there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a similar compound, respectively, after 4 weeks of treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization and subsequent oxidation to form the aldehyde group. Another method includes multicomponent reactions involving aldehydes, amines, and isocyanides, which provide a straightforward route to the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products:
Oxidation: Imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: Imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[1,2-c]pyrimidine
Comparison: Imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features and the presence of the aldehyde group, which allows for diverse chemical modifications. Compared to imidazo[1,2-a]pyridine, it has a different ring fusion pattern, which can lead to distinct biological activities. Imidazo[1,2-b]pyridazine and imidazo[1,2-c]pyrimidine also differ in their ring structures and substitution patterns, resulting in varied chemical reactivity and applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFLIUIEUMXSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328054 | |
Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106012-56-0 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106012-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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